molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B3431297 Hexachlorocyclohexane CAS No. 6108-12-9

Hexachlorocyclohexane

Cat. No.: B3431297
CAS No.: 6108-12-9
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Description

Hexachlorocyclohexane is a cyclic, saturated organochlorine compound with the chemical formula C₆H₆Cl₆. It consists of a six-carbon ring with one chlorine and one hydrogen atom attached to each carbon. This compound is known for its multiple isomers, including alpha, beta, gamma, delta, and epsilon forms. This compound has been extensively used as an insecticide in agriculture and for controlling medical pests .

Preparation Methods

Hexachlorocyclohexane is synthesized through the photochemical chlorination of benzene under ultraviolet radiation. This process yields technical this compound, which primarily consists of five stable isomers: alpha, beta, gamma, delta, and epsilon . The reaction can be represented as follows:

C6H6+3Cl2C6H6Cl6C₆H₆ + 3Cl₂ \rightarrow C₆H₆Cl₆ C6​H6​+3Cl2​→C6​H6​Cl6​

In industrial production, benzene is chlorinated in the presence of sunlight and in the absence of oxygen and substitution catalysts. This method ensures the formation of this compound without further substitution reactions .

Chemical Reactions Analysis

Hexachlorocyclohexane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexachlorobenzene.

    Reduction: Reduction of this compound can lead to the formation of less chlorinated cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can occur, replacing chlorine atoms with other substituents.

Common reagents used in these reactions include chlorine, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Hexachlorocyclohexane exerts its effects primarily through its interaction with the central nervous system. The gamma isomer, lindane, acts as a neurotoxin by being absorbed through the exoskeleton of parasites such as lice and scabies. It disrupts the function of the nervous system, leading to the death of the parasites . The molecular targets and pathways involved include the inhibition of gamma-aminobutyric acid (GABA) receptors, leading to hyperexcitation and eventual paralysis of the parasites .

Comparison with Similar Compounds

Hexachlorocyclohexane is unique due to its multiple isomers, each with distinct properties and applications. Similar compounds include:

This compound’s uniqueness lies in its multiple isomers and their varied applications, particularly the gamma isomer’s use in medicine and agriculture .

Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Record name beta-Hexachlorocyclohexane
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Record name (+)-α-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Mechanism of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexachlorocyclohexane
Reactant of Route 2
Hexachlorocyclohexane
Reactant of Route 3
Hexachlorocyclohexane
Reactant of Route 4
Hexachlorocyclohexane
Reactant of Route 5
Reactant of Route 5
Hexachlorocyclohexane
Reactant of Route 6
Reactant of Route 6
Hexachlorocyclohexane

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